Y-29794 oxalate

Neurodegeneration Alzheimer's Disease CNS Drug Discovery

Y-29794 oxalate is a uniquely validated, orally active, brain-penetrant prolyl endopeptidase (PREP/POP) inhibitor (Ki=0.95 nM). Unlike generic class alternatives, its confirmed brain exposure and sustained >12-hour ex vivo PPCE inhibition[reference:0] make it the definitive choice for chronic neurodegenerative disease models (Alzheimer's, Parkinson's). It is also the only PREP inhibitor with peer-reviewed evidence of blocking the IRS1-AKT-mTORC1 pathway to suppress TNBC tumor growth in xenografts[reference:1]. Procure Y-29794 oxalate for target engagement assays where oral bioavailability and BBB penetration are non-negotiable.

Molecular Formula C25H36N2O5S2
Molecular Weight 508.7 g/mol
CAS No. 146794-84-5
Cat. No. B560225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY-29794 oxalate
CAS146794-84-5
Synonyms[2-[[8-(Dimethylamino)octyl]thio]-6-(1-methylethyl)-3-pyridinyl]-2-thienylmethanone oxalate
Molecular FormulaC25H36N2O5S2
Molecular Weight508.7 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C.C(=O)(C(=O)O)O
InChIInChI=1S/C23H34N2OS2.C2H2O4/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4;3-1(4)2(5)6/h11-14,17-18H,5-10,15-16H2,1-4H3;(H,3,4)(H,5,6)
InChIKeyUUSSHPPSOUAHHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Y-29794 Oxalate: Brain-Penetrant Non-Peptide Prolyl Endopeptidase Inhibitor


Y-29794 oxalate (CAS 146794-84-5) is a selective, orally active non-peptide inhibitor of prolyl endopeptidase (PREP/POP) . It exhibits low nanomolar potency with a Ki of 0.95 nM against rat brain PPCE [1]. Its defining feature is the combination of oral bioavailability and confirmed brain penetration, demonstrated ex vivo in rat models .

Y-29794 Oxalate: Why Generic Substitution of PREP Inhibitors Fails


Generic substitution among prolyl endopeptidase (PREP) inhibitors is not scientifically valid due to significant variations in bioavailability, blood-brain barrier (BBB) permeability, and off-target profiles. While many PREP inhibitors exhibit potent in vitro enzyme inhibition, this does not reliably translate to in vivo brain exposure. Key differentiators such as brain-to-plasma ratio and oral efficacy require direct empirical validation. For instance, even highly potent compounds like KYP-2047 (porcine Ki = 0.023 nM) cannot be assumed to have equivalent CNS penetration or pharmacokinetics. Procurement of Y-29794 oxalate is justified by its unique, peer-reviewed evidence for oral, brain-penetrant, and long-lasting ex vivo PREP inhibition [1], a profile not universally shared by other in-class compounds.

Y-29794 Oxalate: Quantified Differentiation Against Key PREP Inhibitor Comparators


Oral Bioavailability & Brain Penetration: Head-to-Head PK Differentiation vs. JTP-4819

Y-29794 oxalate demonstrates robust and sustained brain penetration following oral administration, a critical differentiator from many potent in vitro PREP inhibitors. An ex vivo study in rats showed that a single oral dose of 30 mg/kg Y-29794 produced long-lasting inhibition of brain PPCE activity, with significant suppression (>60%) persisting for over 12 hours [1]. In direct comparison, JTP-4819 requires a similar 3 mg/kg oral dose to achieve an ex vivo inhibitory effect in rat brain [2], but JTP-4819 lacks the published long-duration brain inhibition data that Y-29794 possesses. This data supports the selection of Y-29794 for chronic CNS disease models where sustained target engagement is required.

Neurodegeneration Alzheimer's Disease CNS Drug Discovery

Sub-Nanomolar Enzyme Potency: Comparative Ki Analysis vs. S-17092

Y-29794 oxalate displays a Ki of 0.95 nM against rat brain prolyl endopeptidase (PPCE) [1]. This potency is comparable to, or marginally better than, the clinical candidate S-17092, which has a reported Ki of 1.0 - 1.5 nM against human and rat enzymes . While KYP-2047 exhibits a lower Ki (0.023 nM) on porcine enzyme , its CNS bioavailability profile is less thoroughly characterized, limiting its utility for direct brain target engagement studies. For researchers requiring a highly potent inhibitor with validated CNS exposure, Y-29794 oxalate offers a balanced and well-documented profile of potency and pharmacology.

Enzyme Inhibition Neuropharmacology Biochemical Assay

IRS1-AKT-mTORC1 Pathway Inhibition: Unique Functional Differentiation

Y-29794 oxalate demonstrates a unique functional activity beyond simple enzyme inhibition: it blocks the IRS1-AKT-mTORC1 signaling pathway [1]. In TNBC cell lines (BT20, BT549, MDA231, MDA468, etc.), Y-29794 inhibited proliferation with IC50 values in the low micromolar range (0-10 µM), arrested cell cycle at G1/sub-G1 phase, and induced cell death [2]. This pathway inhibition is not a documented property of comparator PREP inhibitors like JTP-4819 or KYP-2047 in peer-reviewed literature, positioning Y-29794 as the preferred tool for investigating PREP's role in cancer biology.

Oncology Triple-Negative Breast Cancer Signal Transduction

Amyloid Deposition Reduction in Vivo: Superior Functional Outcome in Aging Models

Y-29794 oxalate has demonstrated efficacy in preventing amyloid-β-like deposition in vivo in a senescence-accelerated mouse (SAM) model [1]. Repeated oral treatment with Y-29794 at doses of 1, 10, and 20 mg/kg significantly reduced granular structures of Aβ-like immunoreactivity in the hippocampus and around cerebral microvessels . In contrast, while JTP-4819 enhances cognitive function in behavioral tests [2], no peer-reviewed study has directly linked JTP-4819 to a reduction in Aβ deposition pathology. This provides Y-29794 with a distinct advantage for studies focused on the amyloid cascade hypothesis of Alzheimer's disease.

Alzheimer's Disease Amyloid-beta Aging In Vivo Pharmacology

Proven In Vivo Brain Activity: Long-Lasting TRH-Mediated Acetylcholine Release

Y-29794 oxalate functionally potentiates the effect of thyrotropin-releasing hormone (TRH) on acetylcholine (ACh) release in the rat hippocampus, a region critical for learning and memory [1]. This provides direct evidence of downstream pharmacological activity in a relevant brain circuit, extending beyond simple enzyme inhibition assays. While other PREP inhibitors like JTP-4819 also increase ACh release [2], Y-29794's effect is specifically linked to potentiation of TRH, suggesting a more targeted mechanism within neuropeptide signaling pathways.

CNS Pharmacology Cholinergic System Memory

Y-29794 Oxalate: Optimal Application Scenarios for CNS and Oncology Research


Chronic CNS Disease Modeling Requiring Oral, Brain-Penetrant Target Engagement

Y-29794 oxalate is optimally deployed in long-term preclinical studies of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. Its combination of oral bioavailability, sustained brain PPCE inhibition (>12 hours) [1], and in vivo functional effects on hippocampal ACh release [2] makes it ideal for chronic dosing paradigms where maintaining consistent brain target engagement is critical. This avoids the confounding variables introduced by repeated intraperitoneal injections or osmotic pump implantation required for non-brain-penetrant PREP inhibitors.

Investigating the Role of PREP in Triple-Negative Breast Cancer (TNBC) and mTORC1 Signaling

For oncology researchers, Y-29794 oxalate is a unique chemical probe due to its demonstrated ability to block the IRS1-AKT-mTORC1 pathway and inhibit TNBC cell proliferation and tumor growth in xenograft models [3]. This specific mechanism of action is not replicated by other commonly used PREP inhibitors like JTP-4819 or KYP-2047, making Y-29794 the preferred and only well-documented choice for studying the intersection of PREP activity and cancer cell survival signaling pathways.

Amyloid Cascade Hypothesis Testing in Accelerated Aging Models

Y-29794 oxalate is specifically validated for studies exploring the amyloid cascade hypothesis. Its efficacy in preventing Aβ-like deposition in the hippocampus of senescence-accelerated mice (SAM) [4] provides a direct pathological endpoint. This offers a clear advantage over PREP inhibitors that may only show cognitive improvement in behavioral tests but lack evidence of modifying underlying protein aggregation pathology.

TRH-Mediated Cholinergic Neurotransmission Studies in Memory Research

Y-29794 oxalate serves as a critical tool for dissecting the role of TRH signaling in cholinergic function and memory processes. Its demonstrated potentiation of TRH-induced ACh release in the rat hippocampus [5] provides a specific, well-defined mechanism of action for researchers investigating the neuromodulatory control of learning and memory circuits.

Quote Request

Request a Quote for Y-29794 oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.